Hexan-3-yl carbamate

Description

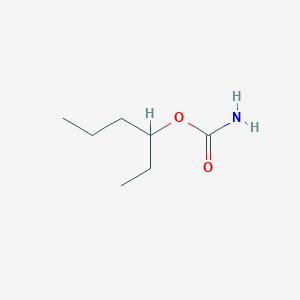

Hexan-3-yl carbamate is a carbamate derivative characterized by a hexan-3-yl group (a six-carbon chain with a hydroxyl group at the third position) linked to a carbamate functional group (-O-C(=O)-N<). Carbamates are widely studied for their applications in medicinal chemistry, agrochemicals, and polymer science due to their stability, bioactivity, and versatility in synthesis . For instance, tert-butyl carbamate derivatives (e.g., tert-Butyl (6-amino-6-oxo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-yl)carbamate) highlight the use of protective groups (e.g., Boc) and boronic ester intermediates in carbamate synthesis .

Properties

CAS No. |

6319-46-6 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

hexan-3-yl carbamate |

InChI |

InChI=1S/C7H15NO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |

InChI Key |

GUMWTWBEQCYCCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)OC(=O)N |

Origin of Product |

United States |

Preparation Methods

Hexan-3-yl carbamate can be synthesized through several methods:

Carbamoylation: This method involves the reaction of an alcohol with a carbamoyl chloride in the presence of a base.

Amination (Carboxylation): This method involves the reaction of an amine with carbon dioxide and a halide in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI).

Transcarbamoylation: This method involves the reaction of a primary or secondary alcohol with a carbamate donor, such as methyl carbamate, in the presence of a catalyst like tin.

Chemical Reactions Analysis

Hexan-3-yl carbamate undergoes various chemical reactions, including:

Oxidation: Carbamates can be oxidized to form carbamic acids or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Carbamates can be reduced to form amines. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Carbamates can undergo nucleophilic substitution reactions.

Scientific Research Applications

Hexan-3-yl carbamate has several scientific research applications:

Chemistry: It is used as a protecting group for amines in organic synthesis.

Biology: Carbamates are used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Carbamate derivatives are used in the design of drugs and prodrugs.

Industry: Carbamates are used as intermediates in the production of pesticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of hexan-3-yl carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in hydrogen bonding and modulate biological properties . In medicinal chemistry, carbamates are often designed to interact with specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Differences

The following table summarizes key structural and functional attributes of Hexan-3-yl carbamate and related carbamates from the evidence:

Key Observations:

- Structural Diversity : this compound’s aliphatic chain contrasts with aromatic (e.g., phenyl, pyridinyl) or heterocyclic (e.g., isoxazole) backbones in other carbamates. This difference influences solubility, metabolic stability, and target interactions.

- Synthetic Methods: While this compound may follow classical carbamate synthesis (e.g., reaction of hexan-3-ol with phosgene or isocyanate), analogs like 15a utilize potassium tert-butoxide and carbamoyl chlorides in THF .

- Biological Activity: Isoxazole-derived carbamates (e.g., 15a) exhibit acetylcholinesterase inhibition, a property linked to neurodegenerative disease therapeutics . This compound’s bioactivity remains unexplored but could differ due to its non-aromatic structure.

- Safety Profiles : Methyl (3-hydroxyphenyl)-carbamate carries a GHS "warning" classification , whereas benzyl pyridinyl carbamates are labeled as low hazard . Aliphatic carbamates like this compound may exhibit milder toxicity compared to aromatic derivatives.

Physicochemical Properties

- Solubility : Aliphatic carbamates (e.g., Hexan-3-yl) are likely more lipophilic than aromatic analogs, favoring membrane permeability but limiting aqueous solubility. Isoxazole-containing carbamates balance polarity and lipophilicity due to their heterocyclic rings .

- Stability : Carbamates with bulky substituents (e.g., tert-butyl in ) resist hydrolysis better than smaller alkyl or aryl derivatives. This compound’s stability would depend on the steric hindrance of its hexan-3-yl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.